molecular formula C5H2Cl3N B1364703 3,4,5-Trichloropyridine CAS No. 33216-52-3

3,4,5-Trichloropyridine

Cat. No. B1364703
CAS RN: 33216-52-3
M. Wt: 182.43 g/mol
InChI Key: KKWRVUBDCJQHBZ-UHFFFAOYSA-N
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Description

3,4,5-Trichloropyridine is a pyridine derivative . It is used as a secondary standard in quantitative NMR (qNMR) studies . It is also a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

3,4,5-Trichloropyridine undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex . The synthesis of 3,4,5-Trichloropyridine can be achieved from 4-Hydroxypyridine .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trichloropyridine is C5H2Cl3N . The molecular weight is 182.44 .


Chemical Reactions Analysis

3,4,5-Trichloropyridine is highly reactive towards nucleophilic attack due to its electron-deficient nature . It undergoes oxidation with trifluoroacetic anhydride (TFAA) in the presence of hydrogen peroxide urea complex .


Physical And Chemical Properties Analysis

3,4,5-Trichloropyridine has a melting point of 75-77 °C (dec.) (lit.) . It is soluble in methanol . The density is 1.5±0.1 g/cm3 . The boiling point is 209.6±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

3,4,5-Trichloropyridine serves as a valuable intermediate in the synthesis of various compounds. For instance, Yang Xiang-yu (2004) described its production from pentachloropyridine, emphasizing its role in creating herbicidally effective compounds. This synthesis involves a reaction with zinc powder in an alkaline medium, yielding a product with a purity of up to 97% (Yang Xiang-yu, 2004).

Ruimin Wang et al. (2012) explored the compound's properties in a zinc(II) complex, highlighting short intermolecular Cl···Cl contacts. This study provided experimental evidence for the model of halogen bonds, with a focus on electron density donation from an arene-bonded Cl atom to the 'sigma hole' of a neighboring chlorido ligand (Ruimin Wang et al., 2012).

Chemical Properties and Applications

The compound's chemical properties have been a subject of various studies. For example, J. Gomes et al. (2005) derived the gas-phase standard molar enthalpy of formation of 2,3,5-trichloropyridine, highlighting its thermochemical characteristics. This research involved calorimetric measurements and DFT calculations, offering insights into its interaction with metal cations (J. Gomes et al., 2005).

Nucleophilic Substitution Studies

M. Schlosser and colleagues (2001) conducted a study on regiochemical flexibility, specifically the functionalization of 2,3,5-trihalopyridines. Their work revealed that deprotonation using lithium diisopropylamide (LDA) occurs exclusively at the 4-position, leading to subsequent carboxylation and iodination. This research provides valuable insights for pharmaceutical research, demonstrating the potential of trihalopyridinecarboxylic acids as new building blocks (M. Schlosser et al., 2001).

Safety And Hazards

3,4,5-Trichloropyridine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash hands and face thoroughly after handling . It should be stored locked up .

properties

IUPAC Name

3,4,5-trichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWRVUBDCJQHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396388
Record name 3,4,5-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trichloropyridine

CAS RN

33216-52-3
Record name 3,4,5-Trichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trichloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
WJ Sell - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
… mainly 3 : 4 : 5-trichloropicolinic acid, but that if the temperature was allowed to rise much above this point part of the acid is resolved into carbon dioxide and 3 : 4 : 5-trichloropyridine, …
Number of citations: 4 pubs.rsc.org
SV Chapyshev, DV Korchagin… - Mendeleev …, 2017 - researchgate.net
3, 4, 5-Triazidopyridine-2, 6-dicarbonitrile, the first aromatic triazide with three adjacent azido groups in the ring, possessing the record positive heat of formation, was syn thesized by …
Number of citations: 5 www.researchgate.net
JP Wibaut, JR Nicolay - … des Travaux Chimiques des Pays‐Bas, 1939 - Wiley Online Library
… at this temperature 3 : 5-dichloropyridine is obtained together with 3 : 4 : 5-trichloropyridine. … along with a small amount of 3 : 4 : 5-trichloropyridine and pentachloropyridine. Thus, in the …
Number of citations: 51 onlinelibrary.wiley.com
SD Moshchitskii, GA Zalesskii… - Chemistry of Heterocyclic …, 1975 - Springer
2,6-Di(methylsulfonyl)-3,4,5-trichloropyridine (II) and 4-nitro-2,6-di(methyl-sulfonyl)-3, 5-dichloropyridine (IX) were synthesized, and their reactions with nucleophilic reagents were …
Number of citations: 4 link.springer.com
T Rundlöf, M Mathiasson, S Bekiroglu… - … of pharmaceutical and …, 2010 - Elsevier
In quantitative NMR (qNMR) selection of an appropriate internal standard proves to be crucial. In this study, 25 candidate compounds considered to be potent internal standards were …
Number of citations: 229 www.sciencedirect.com
QJ Yao, FR Huang, JH Chen, MY Zhong… - Angewandte …, 2023 - Wiley Online Library
In recent years, the merging of electrosynthesis with 3d metal catalyzed C−H activation has emerged as a sustainable and powerful technique in organic synthesis. Despite the …
Number of citations: 20 onlinelibrary.wiley.com
B Calmuschi-Cula, I Kalf, R Wang, U Englert - Organometallics, 2005 - ACS Publications
More than 100 ortho-palladated neutral arylamines with two additional monodentate ligands, namely, a N- or P-bonded Lewis base L and a mononegative ligand X, correspond to the …
Number of citations: 18 pubs.acs.org
T Rundlöf, I McEwen, M Johansson… - Journal of pharmaceutical …, 2014 - Elsevier
Standards are required in quantitative NMR (qNMR) to obtain accurate and precise results. In this study acetanilide was established and used as a primary standard. Six other …
Number of citations: 39 www.sciencedirect.com
C Hu, U Englert - CrystEngComm, 2001 - pubs.rsc.org
The first one-dimensional chain polymers of the type [Zn(μ-Cl)2py]∞ (py⊕=⊕3,5-dichloropyridine and 3,5-dibromopyridine) were synthesized by reaction of the 3,5-dihalopyridines with …
Number of citations: 47 pubs.rsc.org
WJ Sell, FW Dootson - Journal of the Chemical Society, Transactions, 1901 - pubs.rsc.org
… a crop of crystals of 2-amino-3 : 4 : 5-trichloropyridine, which, after washing and drying, … by its yielding 2-amino-3 : 4 : 5-trichloropyridine that the former is essentially a derivative of …
Number of citations: 1 pubs.rsc.org

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